CID 71370611
Description
Based on , it is associated with a plant-derived essential oil (CIEO) and was analyzed via gas chromatography-mass spectrometry (GC-MS). Its molecular weight and functional groups remain unspecified in the provided sources, but its isolation via vacuum distillation implies moderate volatility and polarity .
Properties
CAS No. |
65420-13-5 |
|---|---|
Molecular Formula |
C2H4AlIO |
Molecular Weight |
197.94 g/mol |
InChI |
InChI=1S/C2H4IO.Al/c1-4-2-3;/h1-2H2; |
InChI Key |
QJSSBKRLAUMRPU-UHFFFAOYSA-N |
Canonical SMILES |
C(OCI)[Al] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71370611 involves specific reaction conditions and reagents. The preparation methods typically include:
Cyclodextrins Inclusion Complex: This method involves the formation of inclusion complexes with cyclodextrins. .
Analytical Techniques: Various analytical techniques are employed to confirm the formation of the inclusion complex, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
CID 71370611 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure of this compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and Electrophiles: Depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
CID 71370611 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes.
Industry: Utilized in industrial processes for the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of CID 71370611 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.
Modulating Enzymatic Activity: Affecting the activity of enzymes involved in various biochemical pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological effects
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 71370611, comparisons are drawn to structurally or functionally analogous compounds from the evidence.
Structural Analogues: Oscillatoxin Derivatives
highlights oscillatoxin derivatives, which share complex polyketide backbones. Key differences include:
- Oscillatoxin D (CID 101283546) : Contains a macrocyclic lactone ring absent in this compound’s GC-MS profile .
- 30-Methyl-oscillatoxin D (CID 185389) : Methylation at C-30 increases lipophilicity, contrasting with this compound’s likely polar nature based on its elution in mid-polar GC fractions .
Functional Analogues: Bioactive Small Molecules
and provide data on compounds with similar bioactivity or physicochemical profiles. For example:
Key Contrasts :
- Lipophilicity : this compound likely has lower Log P than CAS 1701-57-1, as inferred from its retention in GC-MS mid-polar fractions .
- Bioactivity : Unlike CYP2D6-inhibiting CAS 1701-57-1, this compound’s role in essential oils may relate to antimicrobial or aromatic properties, though unconfirmed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

